Hexadecyltrimethylammonium chloride
Overview
Description
Hexadecyltrimethylammonium chloride (CTAC) is a cationic surfactant that has been studied for various applications, including its metabolism by bacteria, interactions with other chemicals, and its behavior in different environments. Research has shown that certain strains of Pseudomonas bacteria can utilize CTAC as a carbon and energy source, breaking it down via beta-oxidation . The surfactant's behavior in aqueous solutions, such as the formation of micelles and its interaction with counterions like chloride and bromide, has also been investigated using NMR techniques . Additionally, CTAC's interaction with smectites and its ability to intercalate into these clay minerals have been explored through molecular dynamics simulations .
Synthesis Analysis
An elegant synthesis of hexadecyltrimethylammonium bromide (CTAB), which is closely related to CTAC, has been reported. This synthesis involves a multi-step process starting from hexadecanoic acid and proceeding through its methyl ester, alcohol, and bromide to yield CTAB with high purity and specific activity . This method demonstrates the feasibility of synthesizing related quaternary ammonium compounds with specific labeling, which can be useful for tracing and studying their behavior in various systems.
Molecular Structure Analysis
The molecular structure of CTAC has been analyzed using various NMR techniques. Studies have shown that the counterion specificity and solubilization behavior of CTAC micelles can be quite distinct, with differences in the relaxation of counterions like chloride and bromide in aqueous solutions . The molecular dynamics of CTAC intercalated into smectites have also been investigated, revealing how the surfactant's headgroups and alkyl chains interact with the clay mineral surfaces .
Chemical Reactions Analysis
The chemical reactions involving CTAC have been studied in the context of its metabolism by Pseudomonas strain B1, which can oxidize the alkyl chain of CTAC, leading to the formation of trimethylamine . Additionally, the interaction of CTAC with phenols has been examined, showing that the surfactant can significantly influence the adsorption of these compounds on oxides, with effects on the partitioning between the bulk phase, the surface, and micelles .
Physical and Chemical Properties Analysis
The physical and chemical properties of CTAC have been extensively studied. For instance, the adsorption and solubilization of phenols in the CTAC adsorbed layer on quartz and corundum have been analyzed, revealing synergistic effects and the importance of micelle formation . The rheological properties of CTAC solutions and the effects of various additives on its microstructure evolution have also been investigated, showing how additives like heptanols and sodium salicylate can influence the surfactant's behavior . Furthermore, the cooperative binding of CTAC to proteins such as cytochrome c and the resultant changes in protein conformation have been explored, highlighting the surfactant's interaction with biomolecules .
Scientific Research Applications
Bacterial Metabolism : A study by Van Ginkel, Van Dijk, and Kroon (1992) found that a strain of Pseudomonas bacteria could utilize hexadecyltrimethylammonium chloride as a carbon and energy source, highlighting its role in biodegradation processes (Van Ginkel, Van Dijk, & Kroon, 1992).
Photophysical Properties : Lazăr et al. (2016) investigated the interaction between DNA–CTMA (hexadecyltrimethylammonium chloride) and praseodymium, focusing on the photophysical properties for applications like bioactive probes (Lazăr et al., 2016).
Rheological and Fluorescence Studies : Dar et al. (2010) explored the interaction between hexadecyltrimethylammonium bromide and methylcellulose, providing insights into the physicochemical properties of polymer-surfactant mixed systems (Dar et al., 2010).
Chromatography Applications : Mullins and Kirkbright (1984) demonstrated the use of hexadecyltrimethylammonium chloride in high-performance liquid chromatography for the separation of inorganic anions (Mullins & Kirkbright, 1984).
Demulsification in Oil Emulsions : Biniaz, Farsi, and Rahimpour (2016) evaluated the performance of hexadecyltrimethylammonium bromide as a demulsifier agent in crude oil emulsions (Biniaz, Farsi, & Rahimpour, 2016).
Cationic Detergent Synthesis : Gurudutt, Srinivas, and Srinivas (1993) synthesized hexadecyltrimethylammonium bromide, highlighting its wide range of applications as a cationic detergent (Gurudutt, Srinivas, & Srinivas, 1993).
Phototherapy for Jaundice : Eichinger, Falk, and Sobczak (1983) used hexadecyltrimethylammonium bromide in a model system for rapid excretion of bilirubin during phototherapy of jaundice (Eichinger, Falk, & Sobczak, 1983).
Modification of Gold Nanorods : Takahashi et al. (2006) discussed the extraction of hexadecyltrimethylammonium bromide from gold nanorods, leading to low cytotoxicity and potential for practical applications (Takahashi et al., 2006).
Liquid Membrane Studies : Sheiham and Pinfold (1972) compared the removal of hexadecyltrimethylammonium chloride from solutions by solvent sublation and equilibrium distribution (Sheiham & Pinfold, 1972).
Sorption Kinetics : Li (1999) studied the sorption kinetics of hexadecyltrimethylammonium chloride on clinoptilolite, providing insights into its function in cation-exchange processes (Li, 1999).
Groundwater Contamination Remediation : Burris and Antworth (1992) examined the sorption of hexadecyltrimethylammonium chloride on aquifer material, demonstrating its potential in the remediation of groundwater contamination sites (Burris & Antworth, 1992).
Surface Chemistry : Schieder et al. (1994) investigated the adsorption of phenols on oxides influenced by hexadecyltrimethylammonium chloride, shedding light on its role in surface chemistry (Schieder et al., 1994).
Safety And Hazards
properties
IUPAC Name |
hexadecyl(trimethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWHHFRSBJGXCM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42N.Cl, C19H42ClN | |
Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |
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Related CAS |
6899-10-1 (Parent) | |
Record name | Trimethylhexadecylammonium chloride | |
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DSSTOX Substance ID |
DTXSID6026901 | |
Record name | Hexadecyl trimethyl ammonium chloride | |
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Molecular Weight |
320.0 g/mol | |
Source | PubChem | |
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Physical Description |
Hexadecyltrimethylammonium chloride appears as colorless to pale yellow liquid with an odor of rubbing alcohol. Floats or sinks in water. (USCG, 1999), Liquid, Solution: Clear to pale yellow liquid; [HSDB] White powder; [MSDSonline] | |
Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
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Record name | Trimethylhexadecylammonium chloride | |
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Boiling Point |
180 °F at 760 mmHg (isopropyl alcohol) (USCG, 1999) | |
Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |
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Flash Point |
69 °F (USCG, 1999) | |
Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |
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Solubility |
Water solubility: 440 mg/l at 30 °C | |
Record name | TRIMETHYLHEXADECYLAMMONIUM CHLORIDE | |
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Density |
0.9 at 77 °F (approx.) (USCG, 1999) - Less dense than water; will float | |
Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |
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Product Name |
Hexadecyltrimethylammonium chloride | |
CAS RN |
112-02-7, 68002-63-1 | |
Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | Hexadecyltrimethylammonium chloride | |
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Record name | Trimethylhexadecylammonium chloride | |
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Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |
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Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
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Record name | Hexadecyl trimethyl ammonium chloride | |
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Record name | TRIMETHYLHEXADECYLAMMONIUM CHLORIDE | |
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Precursor scoring | Relevance Heuristic |
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Citations
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